molecular formula C8H16ClN B2735479 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2241141-55-7

1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B2735479
CAS No.: 2241141-55-7
M. Wt: 161.67
InChI Key: NWOUMBMJMMJETR-UHFFFAOYSA-N
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Description

1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride is a nitrogen-containing bicyclic organic compound of significant interest in medicinal chemistry and chemical synthesis. The azabicyclo[2.2.2]octane scaffold serves as a conformationally restricted bridgehead amine, a valuable feature for designing molecular probes and novel bioactive compounds . Its rigid, three-dimensional structure is often employed as a building block to constrain the geometry of pharmacologically active molecules, thereby helping researchers study structure-activity relationships and mimic specific biological conformations . This compound is related to other valuable scaffolds, such as the 2-azabicyclo[3.2.1]octane, which is found in compounds exhibiting high affinity for neuronal receptors and has shown potential as an analgesic agent or a triple re-uptake inhibitor . As a specialized building block, it is strictly intended for research and laboratory use. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-azabicyclo[2.2.2]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8-4-2-7(3-5-8)6-9-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOUMBMJMMJETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride typically involves several steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The bicyclic structure undergoes hydrogenation under controlled conditions. In the presence of palladium on carbon (Pd/C) and hydrogen gas (15–50 psi), the compound can be reduced to yield derivatives with modified substituents. For example, hydrogenation in ethanol at 25–45°C selectively reduces benzyl or ester groups while preserving the bicyclic core .

Key reaction :

1-Methyl-2-azabicyclo[2.2.2]octane hydrochloridePd/C, H2EthanolReduced derivatives (e.g., alcohols or amines)\text{1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride} \xrightarrow[\text{Pd/C, H}_2]{\text{Ethanol}} \text{Reduced derivatives (e.g., alcohols or amines)}

Alkylation and Substitution Reactions

The nitrogen atom in the bicyclic framework participates in nucleophilic substitution reactions. Alkylation with alkyl halides (R-X) in the presence of a base (e.g., potassium carbonate) introduces substituents at the nitrogen center. For instance, methyl iodide in acetonitrile at 25°C substitutes the hydrogen atom on the nitrogen, forming quaternary ammonium salts .

Example :

1-Methyl-2-azabicyclo[2.2.2]octane+CH3IK2CO3CH3CNN-Methylated derivative\text{1-Methyl-2-azabicyclo[2.2.2]octane} + \text{CH}_3\text{I} \xrightarrow[\text{K}_2\text{CO}_3]{\text{CH}_3\text{CN}} \text{N-Methylated derivative}

Oxidation Reactions

Controlled oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) modifies the ester or methyl groups. Oxidation of the methyl ester moiety yields carboxylic acid derivatives, while oxidation of the bicyclic core can introduce hydroxyl groups.

Typical conditions :

  • Oxidizing agent : KMnO₄ in acidic medium (e.g., H₂SO₄)

  • Temperature : 60–80°C

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example, treatment with hydrochloric acid (HCl) or sodium hydroxide (NaOH) converts the ester to a carboxylic acid.

Reaction pathway :

Methyl esterHCl or NaOHH2OCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow[\text{HCl or NaOH}]{\text{H}_2\text{O}} \text{Carboxylic acid} + \text{Methanol}

Salt Formation and Acid-Base Reactions

The hydrochloride salt form reacts with strong bases (e.g., NaOH) to regenerate the free base. Conversely, treating the free base with HCl gas in ether or ethanol reforms the hydrochloride salt, which improves solubility for pharmaceutical applications .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C, releasing HCl and forming decomposition products.

  • pH sensitivity : Stable in acidic conditions but undergoes hydrolysis in strong alkaline media.

Scientific Research Applications

Scientific Research Applications

The compound serves various roles in scientific research, primarily due to its unique structural properties:

Medicinal Chemistry

1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride is utilized in the development of pharmaceuticals targeting central nervous system disorders. Its derivatives have shown promise in treating cognitive dysfunction and other neurological conditions by modulating neurotransmitter pathways.

Organic Synthesis

This compound acts as an important intermediate in synthesizing complex organic molecules, including bioactive compounds and pharmaceuticals. Its bicyclic structure allows for various chemical modifications, enhancing its utility in synthetic routes.

Biological Research

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has made it a valuable tool in studying neurotransmission and cognitive functions. It has been investigated for its potential as a bioisostere for other pharmacologically active compounds, leading to the development of new therapeutic agents.

Cognitive Dysfunction Treatment

A notable clinical trial evaluated a derivative of this compound for treating cognitive dysfunction associated with schizophrenia. The study reported favorable outcomes regarding tolerability and efficacy compared to placebo groups.

Gamma-Secretase Inhibition

Research has focused on designing derivatives that inhibit gamma-secretase complexes implicated in Alzheimer's disease pathology. These derivatives demonstrated low nanomolar potency against specific targets within the complex, indicating potential therapeutic applications.

Antibacterial Activity

Studies have revealed that certain derivatives exhibit significant antibacterial properties, suggesting their potential use in developing novel antimicrobial agents.

Summary

This compound is a versatile compound with extensive applications across medicinal chemistry, organic synthesis, and biological research. Its unique structural characteristics allow it to interact with various biological targets effectively, leading to promising developments in drug discovery and therapeutic interventions.

This compound's ongoing research continues to unveil new possibilities for its application in treating neurological disorders and developing effective antimicrobial agents, highlighting its significance in contemporary scientific inquiry.

Mechanism of Action

The mechanism of action of 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic ring system can form interactions with various biological molecules, potentially affecting their function. This compound may also act as a ligand, binding to metal ions and influencing their reactivity.

Comparison with Similar Compounds

Quinuclidine Hydrochloride (1-Azabicyclo[2.2.2]octane Hydrochloride)

  • Structural Difference : Lacks the methyl group at the 2-position.
  • Properties : Higher basicity due to the unsubstituted bridgehead nitrogen, with a pKa ~11. This enhances water solubility but increases susceptibility to metabolic oxidation.
  • Applications : Used in synthesizing molecular capsules and as a ligand in coordination chemistry .

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane Hydrochloride

  • Structural Difference : Contains a trifluoromethyl group instead of a methyl substituent.
  • Properties : The electron-withdrawing CF₃ group reduces basicity (pKa ~8.5) and enhances lipophilicity (logP ~1.2 vs. ~0.5 for the methyl analogue). This improves blood-brain barrier penetration and metabolic stability .
  • Applications : Explored in CNS-targeted drug candidates.

2-Oxabicyclo[2.2.2]octane

  • Structural Difference : Oxygen replaces the bridgehead nitrogen.
  • Properties : Acts as a phenyl bioisostere, offering lower logP (1.8 vs. 2.7 for benzene) and higher solubility. In Imatinib analogues, this substitution increased aqueous solubility by 20-fold and metabolic stability by 50% .
  • Applications : Drug design for kinase inhibitors and HDAC inhibitors.

Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] Hydrochloride

  • Structural Difference : Incorporates an oxirane (epoxide) ring fused to the bicyclic system.
  • Properties : Enhanced reactivity due to the strained epoxide, enabling covalent binding to enzymes. Used as an intermediate in synthesizing Cevimeline, a muscarinic agonist .

Pharmacological and Industrial Relevance

  • Quinuclidine HCl : Marketed as a catalyst and chiral auxiliary; annual production exceeds 10 metric tons globally .
  • 2-Oxabicyclo[2.2.2]octane: Demonstrated 30% higher oral bioavailability in Vorinostat analogues compared to aromatic counterparts .

Biological Activity

1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride, also known as a derivative of the bicyclic compound structure, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features a bicyclic structure with a nitrogen atom integrated into a bicyclic framework. This unique configuration contributes to its interaction with various biological targets, particularly in the central nervous system.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs) , particularly the α4β2 subtype. These receptors are crucial for neurotransmission and are implicated in various neurological disorders.

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for nAChRs, leading to modulation of neurotransmitter release.
  • Neurotransmission Modulation : Activation of these receptors can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease and schizophrenia.
  • Influence on Biochemical Pathways : By interacting with nAChRs, this compound can influence downstream signaling pathways involved in neuroprotection and cognitive function.

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
Nicotinic Receptor Agonism Demonstrates agonistic activity at α4β2 nAChRs, promoting neurotransmitter release.
Neuroprotective Effects Exhibits protective effects against neuronal damage in vitro and in vivo models.
Cognitive Enhancement Enhances cognitive functions in animal models, suggesting potential for treating cognitive deficits.
Antidepressant Activity Shows promise in alleviating depressive symptoms in preclinical trials.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective properties of this compound, researchers administered the compound to mouse models subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis and improved behavioral outcomes, suggesting its potential as a neuroprotective agent against neurodegenerative diseases.

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of this compound in aged rats demonstrated improved performance in memory tasks compared to control groups. The findings support its use as a potential treatment for age-related cognitive decline.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires attention to solvent selection, temperature control, and purification techniques. For bicyclic amines like this compound, acetonitrile is often used as a solvent due to its polarity and inertness. Reaction temperatures should be maintained below 60°C to avoid side reactions (e.g., decomposition or racemization). Post-synthesis purification via recrystallization or column chromatography (using silica gel and a polar solvent system) is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to light, temperature extremes, and oxidizing agents. Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and HCl gas release. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions producing CO, CO₂, NOₓ, and HCl . Regularly validate stability using spectroscopic methods (e.g., NMR) to detect decomposition.

Q. How can researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm bicyclic structure and methyl group placement.
  • Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS showing [M+H]⁺ or [M-Cl]⁺ ions).
  • HPLC with UV detection (λ = 210–260 nm) to assess purity (>95% recommended for pharmacological studies).
  • Elemental Analysis to validate C, H, N, and Cl content (deviations >0.4% indicate impurities) .

Advanced Research Questions

Q. How can structural modifications of the azabicyclo[2.2.2]octane scaffold enhance pharmacological activity?

  • Methodological Answer : Functionalize the bicyclic core at the methyl group or secondary amine to modulate bioactivity. For example:

  • N-substitution : Introducing aromatic groups (e.g., benzyl) may enhance receptor binding affinity.
  • C-ring derivatization : Adding hydroxyl or carbonyl groups alters solubility and metabolic stability.
  • Comparative Studies : Test analogs (e.g., 3-aminoquinuclidine derivatives) in receptor-binding assays to correlate structure-activity relationships (SAR). Evidence from analogs like (3S)-3-aminoquinuclidine dihydrochloride shows that stereochemistry significantly impacts cholinergic activity .

Q. What analytical strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions often arise from impurities, stereochemical variability, or assay conditions. To address:

  • Replicate Studies : Use rigorously purified batches (HPLC ≥98%) and standardized assay protocols (e.g., IC₅₀ measurements in triplicate).
  • Chiral Chromatography : Verify enantiomeric purity, as racemic mixtures may exhibit mixed efficacy (e.g., (3S)- vs. (3R)-isomers in receptor binding) .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., Comp-1 and Comp-7 in ) to identify trends in potency or selectivity.

Q. How can researchers mitigate risks when scaling up synthesis for in vivo studies?

  • Methodological Answer : Scale-up requires:

  • Process Optimization : Use flow chemistry to control exothermic reactions and improve reproducibility.
  • Toxicity Screening : Assess acute toxicity in cell lines (e.g., HepG2) before animal trials. Reference Safety Data Sheets (SDS) for hazardous decomposition products (e.g., HCl gas) and implement fume hood protocols .
  • Batch Consistency : Validate multiple batches via DSC (differential scanning calorimetry) to ensure melting point consistency (±2°C tolerance) .

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